molecular formula C9H16N6O4 B2991746 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol CAS No. 587012-42-8

2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol

Cat. No.: B2991746
CAS No.: 587012-42-8
M. Wt: 272.265
InChI Key: DVXFPUBVBSAQEM-UHFFFAOYSA-N
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Description

2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound with a unique structure that includes amino, nitro, and methoxyethyl groups attached to a pyrimidine ring

Properties

IUPAC Name

2-[[6-amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O4/c1-19-5-3-12-9-13-7(10)6(15(17)18)8(14-9)11-2-4-16/h16H,2-5H2,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXFPUBVBSAQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as malononitrile and formamidine.

    Introduction of Amino and Nitro Groups: The amino and nitro groups are introduced through nitration and amination reactions, respectively.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is attached via an alkylation reaction using 2-methoxyethylamine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyethyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group may participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol is unique due to its combination of amino, nitro, and methoxyethyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other compounds.

Biological Activity

The compound 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol, also known as a pyrimidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H16N6O4\text{C}_9\text{H}_{16}\text{N}_6\text{O}_4

Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of various kinases, which are crucial in regulating cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been reported to inhibit p38 MAP kinase, a critical player in inflammatory responses and cytokine production. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα, making it a candidate for treating autoimmune diseases .
  • Sphingosine 1-Phosphate Receptor Modulation : It is suggested that the compound may bind to sphingosine 1-phosphate receptors, which are implicated in multiple sclerosis treatment .

Biological Activity Data

The following table summarizes the biological activities and associated findings related to the compound:

Activity Target Effect Reference
p38 MAP Kinase Inhibitionp38 MAPKReduced cytokine production
Sphingosine 1-Phosphate ReceptorS1P ReceptorsPotential therapeutic effects in MS
Antimicrobial ActivityVarious bacterial strainsInhibitory effects observed

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies on Inflammation : A study demonstrated that administration of the compound in an adjuvant-induced arthritis model resulted in significant reductions in inflammatory markers, supporting its role as a therapeutic agent against inflammation-related disorders .
  • Cytokine Production Inhibition : Another study focused on the compound's ability to inhibit TNFα production in vitro. The results indicated that structural modifications could enhance its efficacy and bioavailability, suggesting potential for further development into a drug candidate .

Therapeutic Potential

Given its multifaceted biological activities, this compound holds promise for various therapeutic applications:

  • Autoimmune Diseases : Its ability to modulate inflammatory pathways positions it as a potential treatment for conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Therapy : By inhibiting key kinases involved in cell proliferation, this compound may be explored further for its anticancer properties.

Q & A

Q. What are the optimized synthetic routes for 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation steps. For example, in a two-step procedure:

Amination : React 2-methoxyethylamine with a halogenated pyrimidine precursor (e.g., 4-chloro-5-nitropyrimidine) under reflux in anhydrous ethanol with excess amine (3.0 equiv.) for 24 hours under argon .

Hydroxyethylation : Introduce the ethanolamine moiety via nucleophilic substitution using 2-bromoethanol in toluene with triethylamine (1.0 equiv.) at 100°C for 2 hours, followed by purification via column chromatography (n-pentane:ethyl acetate = 2:3) .
Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to avoid over-alkylation.

Q. How can this compound be purified effectively after synthesis?

  • Methodological Answer : Post-synthesis purification often combines solvent extraction and chromatography:
  • Liquid-Liquid Extraction : Use ethyl acetate for organic-phase separation, followed by washing with brine and drying over MgSO₄ or Na₂SO₄ .
  • Column Chromatography : Employ silica gel with gradients of n-pentane/ethyl acetate (for intermediate polarity) or C18 reverse-phase columns with acetonitrile/water for polar derivatives .
    Purity is confirmed via TLC (Rf ~0.12 in n-pentane:ethyl acetate) and HPLC with UV detection .

Advanced Research Questions

Q. How can discrepancies in NMR and HRMS data be resolved during structural confirmation?

  • Methodological Answer : Contradictions arise from impurities or tautomeric forms. Use:
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., verifying the nitropyrimidine substitution pattern) .
  • HRMS Calibration : Compare observed m/z (e.g., 842.3977 [M+H]⁺) with theoretical values (Δ < 2 ppm). For complex adducts, employ ESI-TOF to resolve isotopic clusters .
  • Control Experiments : Re-synthesize intermediates to isolate spectral contributions from side products .

Q. What strategies mitigate side reactions during the amination step?

  • Methodological Answer : Competing side reactions (e.g., over-alkylation or nitro-group reduction) are minimized by:
  • Temperature Control : Reflux at 80–100°C to favor selective amination over decomposition .
  • Protecting Groups : Temporarily protect the 6-amino group with Boc before nitro-group introduction .
  • Catalytic Additives : Use Pd/C or CuI to accelerate coupling while suppressing byproducts .

Q. What mechanistic insights explain the reactivity of the 5-nitro group in further functionalization?

  • Methodological Answer : The electron-withdrawing nitro group activates the pyrimidine ring for electrophilic substitution. For example:
  • Nucleophilic Aromatic Substitution : The 4-position becomes susceptible to attack by amines or alcohols due to nitro-directed deactivation .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties for downstream reactions .
    Computational studies (DFT) can model charge distribution to predict regioselectivity .

Data Contradictions and Resolution

Q. How to address conflicting yields reported for similar synthetic protocols?

  • Methodological Answer : Discrepancies (e.g., 88% vs. quantitative yields) arise from:
  • Solvent Purity : Anhydrous toluene in vs. ethanol in affects reactivity .
  • Workup Differences : uses Soxhlet extraction, while employs direct column chromatography.
    Standardize protocols using Karl Fischer titration for solvent dryness and inline FTIR to monitor reaction progress .

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